molecular formula C19H26N6O2 B6812347 1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea

1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea

Cat. No.: B6812347
M. Wt: 370.4 g/mol
InChI Key: HISVYXARLMZFGL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the phenyl group: The phenyl group can be introduced via a substitution reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea involves its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to the active site of an enzyme to inhibit its activity.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    Pathways Involved: The specific pathways affected depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylpyrazol-3-yl)-3-phenylurea: Lacks the piperazine moiety.

    1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-14-12-17(24(3)22-14)21-19(27)20-13-15-4-6-16(7-5-15)18(26)25-10-8-23(2)9-11-25/h4-7,12H,8-11,13H2,1-3H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISVYXARLMZFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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